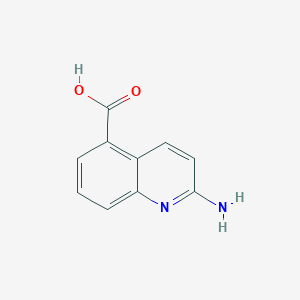

2-氨基喹啉-5-羧酸

描述

2-Aminoquinoline-5-carboxylic acid is a compound with the molecular weight of 188.19 . It is an off-white solid and its IUPAC name is 2-amino-5-quinolinecarboxylic acid .

Synthesis Analysis

The synthesis of 2-Aminoquinoline-5-carboxylic acid involves a three-step sequence starting from commercially available 6-quinolinecarboxylic acid . The process features a novel and exceptionally mild conversion of a quinoline N-oxide to a 2-aminoquinoline using a triethylamine/ammonium chloride buffered system .Molecular Structure Analysis

The molecular structure of 2-Aminoquinoline-5-carboxylic acid has been studied using B3LYP hybrid functional with 6-311++G (d,p) as basis set . The lowest excited state is possibly the π to π* charge-transfer (CT) state .Chemical Reactions Analysis

Quinoline derivatives have been synthesized using various protocols including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .Physical and Chemical Properties Analysis

2-Aminoquinoline-5-carboxylic acid is an off-white solid . More detailed physical and chemical properties were not found in the search results.科学研究应用

2-氨基喹啉-5-羧酸:全面分析

有机合成: 羧酸,包括 2-氨基喹啉-5-羧酸,是有机合成中的基础。 它们可以作为各种有机反应的前体,有可能导致显色体系的形成或帮助区分不同的羧酸 .

纳米技术: 在纳米技术中,羧酸可以作为表面改性剂,以增强金属纳米颗粒或碳纳米结构的分散和掺入 . 2-氨基喹啉-5-羧酸可以探索用于类似的应用。

药物化学: 喹啉,包括 2-氨基喹啉-5-羧酸,以其药用特性而闻名。 它们可用于合成药物或作为药物开发中的中间体 .

工业化学: 由于其多功能性,像 2-氨基喹啉-5-羧酸这样的化合物可以在工业化学中用于生产更环保、更可持续的化学过程 .

高分子化学: 作为高分子化学中的添加剂或催化剂,羧酸可以发挥重要作用。 2-氨基喹啉-5-羧酸可能用于修饰聚合物或增强其性能 .

安全和危害

While specific safety and hazards information for 2-Aminoquinoline-5-carboxylic acid was not found, it’s important to handle all chemicals with appropriate safety measures. For example, quinoline-5-carboxylic acid can cause skin irritation and serious eye irritation, and may cause respiratory irritation .

未来方向

Quinoline and its functionalized derivatives have tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . Therefore, a new window of opportunity may be opened to medicinal chemists to access more biomolecular quinolines for future drug development .

作用机制

Target of Action

Quinoline compounds, which include 2-aminoquinoline-5-carboxylic acid, are known to have a broad spectrum of bioactivity . They play a significant role in the field of medicinal chemistry, often serving as a scaffold for drug discovery .

Mode of Action

It’s worth noting that quinoline compounds are known to interact with various enzymes and transporters, inhibiting protein synthesis and interfering with digestion of host-derived hemoglobin in the parasite digestive food vacuole .

Biochemical Pathways

It is known that amino acids, lipids, and other carbohydrates can be converted to various intermediates of glycolysis and the citric acid cycle, allowing them to enter the cellular respiration pathway . This suggests that 2-Aminoquinoline-5-carboxylic acid could potentially interact with these pathways.

Pharmacokinetics

It is known that the aminoquinoline-directing group used in certain reactions can be converted to carboxylic acids and other amides, indicating potential bioavailability .

Result of Action

One study showed that a similar compound, 2-aminoquinoline-6-carboxylic acid, acted as an excellent corrosion inhibitor, with its efficiency increasing with concentration .

Action Environment

It’s worth noting that the synthesis of certain quinoline compounds can be influenced by environmental factors such as the presence of a strong acid .

属性

IUPAC Name |

2-aminoquinoline-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-9-5-4-6-7(10(13)14)2-1-3-8(6)12-9/h1-5H,(H2,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSEMCEKQBCNCGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC(=NC2=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652884 | |

| Record name | 2-Aminoquinoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496806-75-8 | |

| Record name | 2-Aminoquinoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(1H-pyrazol-1-yl)phenyl]prop-2-enoic acid](/img/structure/B1517260.png)

![4-[2-(pyridin-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1517264.png)

![2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]benzoic acid](/img/structure/B1517265.png)